Scientific Field: Environmental Science & Engineering
Summary: The application involves the enhanced debromination of BDE-47 using zero-valent zinc coupled with ascorbic acid (ZVZ/AA) to convert it into less toxic forms.
Methods: The method includes the addition of 100 mg/L ZVZ particles and 3 mmol/L AA at a solution pH of 4.00, using methanol/H2O as the solvent in a v:v ratio of 4:6.
Results: Approximately 94% of 5 mg/L BDE-47 was converted into lower-brominated diphenyl ethers within 90 minutes in the ZVZ/AA system .
Scientific Field: Environmental Science and Pollution Research
Summary: This application explores the aerobic biodegradation of BDE-47 by the fungus Phanerochaete chrysosporium, particularly in the presence of heavy metals like Cd2+.
Methods: The fungus’s extracellular enzymes, mainly manganese peroxidase (MnP) and lignin peroxidase (LiP), play a crucial role in the degradation process.
Results: The study found that P. chrysosporium could effectively degrade BDE-47, and the presence of Cd2+ affected the enzyme activity and the content of degradation products .
Scientific Field: Material Science
Summary: The research investigates the sorption behavior of BDE-47 on aged polystyrene (PS) microplastics under various environmental conditions.
Methods: The study analyzed factors like salinity, pH, and dissolved organic matter (DOM) on the sorption of BDE-47 on aged PS microplastics.
Scientific Field: Toxicology
Summary: The study examines the effects of embryonic exposure to BDE-47 on the path angle and social activity of zebrafish larvae.
Methods: Three different modes of embryonic exposure were assessed to determine their impact on the development of zebrafish larvae.
Results: The research indicated significant changes in the behavior of zebrafish larvae following exposure to BDE-47, suggesting potential developmental toxicity .
Scientific Field: Chemical Engineering
Summary: The focus here is on developing new techniques for the debromination of BDE-47 to mitigate its environmental impact.
Methods: Various chemical reduction processes, including the use of zero-valent metals and bimetallic systems, are explored for the debromination of BDE-47.
Scientific Field: Human Health Risk Assessment
Summary: A toxicological review by the U.S. EPA assesses the human health hazards and dose-response of BDE-47.
Results: The review provides a detailed assessment of the potential health risks associated with exposure to BDE-47, contributing to regulatory decisions and risk management .
Scientific Field: Environmental Chemistry
Summary: This application compares two techniques, photocatalytic reaction (PCR) and photolysis (PL), for the degradation of BDE-47.
Methods: The study involves the use of a specific photocatalyst under UV light to initiate the degradation process of BDE-47 in a controlled environment.
Results: The comparison indicates that PCR is more effective than PL, leading to a higher degradation rate of BDE-47 .
Scientific Field: Analytical Chemistry
Summary: The application focuses on the development of sensitive and accurate methods for detecting BDE-47 in environmental samples, such as water and soil.
Methods: Advanced chromatographic and mass spectrometric techniques are employed to quantify trace levels of BDE-47.
Results: The methods have shown to be highly effective in detecting low concentrations of BDE-47, providing essential data for environmental monitoring .
Scientific Field: Organic Chemistry
Summary: The research explores the synthesis of BDE-47 through controlled bromination reactions, aiming to understand its formation and potential for further chemical modifications.
Methods: The synthesis involves the stepwise addition of bromine to diphenyl ether under specific conditions to achieve the desired degree of bromination.
Results: The controlled synthesis allows for the production of BDE-47 with high purity, which is crucial for subsequent research and industrial applications .
Scientific Field: Environmental Risk Assessment
Summary: Studies assess the long-term environmental impact of BDE-47, particularly its persistence and bioaccumulation in ecosystems.
Methods: The assessment includes modeling the transport and fate of BDE-47 in various environmental compartments.
Results: The studies provide valuable insights into the potential risks posed by BDE-47 to wildlife and human health, informing policy and regulatory decisions .
Scientific Field: Pharmacology
Summary: Investigations into the potential therapeutic uses of BDE-47 analogs, focusing on their biological activity and interaction with specific receptors.
Methods: The approach includes the design and synthesis of BDE-47 derivatives, followed by in vitro and in vivo testing to evaluate their pharmacological properties.
Summary: The application examines the use of BDE-47 as a flame retardant in various materials, including its effectiveness and potential alternatives.
Methods: The study involves the incorporation of BDE-47 into materials and testing their resistance to ignition and flame spread.
Results: BDE-47 is found to be effective as a flame retardant; however, concerns over its environmental and health impacts have led to the exploration of safer alternatives .
2,3',4,4'-Tetrabromodiphenyl ether is a polybrominated diphenyl ether compound, characterized by its four bromine atoms attached to a diphenyl ether backbone. Its chemical formula is and it has a molecular weight of approximately 485.79 g/mol. This compound is part of a larger class of chemicals known as brominated flame retardants, which are widely used in various consumer products to reduce flammability. The compound is often referred to by its systematic name and is recognized for its persistence in the environment and potential health risks associated with exposure.
The chemical behavior of 2,3',4,4'-tetrabromodiphenyl ether includes reactions typical of halogenated compounds. It can undergo debromination under certain conditions, leading to less brominated derivatives. For instance, studies have shown that this compound can experience rapid and complete debromination in specific environments, which may affect its environmental persistence and toxicity profiles. The extent of bromination can be controlled through the reaction conditions, such as the amount of bromine used and the duration of the reaction .
Research has indicated that 2,3',4,4'-tetrabromodiphenyl ether exhibits various biological activities that raise concerns regarding its safety. It has been shown to modulate immune responses and affect hormonal functions in animal models. For example, exposure to this compound has been linked to alterations in reproductive hormone levels and oxidative stress in zebrafish . Additionally, it can interfere with macrophage activity and cytokine production, suggesting potential immunotoxic effects .
The synthesis of 2,3',4,4'-tetrabromodiphenyl ether typically involves the bromination of diphenyl ether using bromine or brominating agents under controlled conditions. The process can be optimized by adjusting parameters such as temperature, solvent choice, and reaction time to achieve the desired degree of bromination . This method allows for the selective introduction of bromine atoms at specific positions on the diphenyl ether structure.
Studies examining the interactions of 2,3',4,4'-tetrabromodiphenyl ether with biological systems have revealed significant effects on endocrine and immune functions. For instance, it has been observed to disrupt normal hormonal signaling pathways and induce oxidative stress responses in various animal models . Furthermore, receptor interaction studies indicate that this compound may engage with specific nuclear receptors involved in metabolic processes and immune regulation .
Several compounds share structural similarities with 2,3',4,4'-tetrabromodiphenyl ether and belong to the broader class of polybrominated diphenyl ethers. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2,2',4,4'-Tetrabromodiphenyl Ether | C12H6Br4O | Most studied congener; associated with immunotoxicity |
2,3',4'-Tribromodiphenyl Ether | C12H7Br3O | Fewer bromine atoms; different toxicological profile |
2-Bromodiphenyl Ether | C12H9BrO | Less brominated; lower persistence but still bioactive |
Decabromodiphenyl Ether | C12Br10O | Highly brominated; effective flame retardant but highly persistent |
Uniqueness: The unique arrangement of bromine atoms on the diphenyl ether structure gives 2,3',4,4'-tetrabromodiphenyl ether distinct chemical properties compared to its congeners. Its specific biological activities and environmental persistence also set it apart from other similar compounds.
Corrosive;Environmental Hazard